molecular formula C6H2BrCl3O B1271504 6-Bromo-2,4,5-trichlorophenol CAS No. 70757-44-7

6-Bromo-2,4,5-trichlorophenol

Cat. No.: B1271504
CAS No.: 70757-44-7
M. Wt: 276.3 g/mol
InChI Key: IFXJBIXHNZHYGK-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Bromo-2,4,5-trichlorophenol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can act as both a substrate and an inhibitor for these enzymes, affecting their activity and the overall metabolic processes in cells. Additionally, this compound has been observed to bind to certain proteins, altering their structure and function, which can lead to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes. Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly those involved in detoxification and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function and leading to the accumulation of toxic intermediates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic oxidative stress and sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, disruption of endocrine function, and even mortality. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes into various hydroxylated and conjugated metabolites, which are then excreted from the body. These metabolic processes can be influenced by the presence of other xenobiotics and the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4,5-trichlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 2,4,5-trichlorophenol using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4,5-trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,4,5-trichlorophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but with three bromine atoms instead of one bromine and three chlorine atoms.

    Pentabromophenol: Contains five bromine atoms, making it more heavily brominated.

    3,3’,5,5’-Tetrabromobisphenol A: A bisphenol derivative with four bromine atoms.

Uniqueness

6-Bromo-2,4,5-trichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms allows for unique reactivity and interactions compared to other brominated or chlorinated phenols .

Properties

IUPAC Name

2-bromo-3,4,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJBIXHNZHYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377727
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70757-44-7, 4524-78-1
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4,5-trichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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